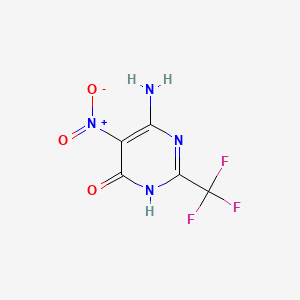
4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C5H3F3N4O3 and its molecular weight is 224.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and nitro substituent, suggests a range of biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C5H3F3N4O3
- Molecular Weight : 224.099 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl and nitro groups may enhance lipophilicity and influence the compound's binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds with similar pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit cellular proliferation in HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines .
A study focusing on related compounds demonstrated that modifications at specific positions on the pyrimidine ring could significantly enhance cytotoxicity. The presence of electron-withdrawing groups, such as nitro or trifluoromethyl, is believed to contribute to increased activity against cancer cells .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. Inhibitors targeting BCATs have shown promise in reducing tumor growth by altering amino acid metabolism .
Case Study 1: Cytotoxicity Assay
In a comparative study, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity. The results were summarized as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| K562 | 12.8 |
| A172 (glioma) | 18.7 |
These results suggest that while the compound has potential anticancer properties, further optimization is needed to improve its efficacy .
Case Study 2: Enzyme Inhibition
A high-throughput screening identified this compound as a potent inhibitor of BCATs, with an IC50 value of approximately 10 µM. This inhibition was associated with reduced levels of branched-chain amino acids in treated cells, leading to decreased cell proliferation in vitro .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest:
- Absorption : Moderate permeability across biological membranes.
- Distribution : Likely distributed widely due to lipophilicity from the trifluoromethyl group.
- Metabolism : Predominantly metabolized via hepatic pathways.
- Excretion : Primarily excreted through renal pathways.
Properties
IUPAC Name |
4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O3/c6-5(7,8)4-10-2(9)1(12(14)15)3(13)11-4/h(H3,9,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCUCEDKLIKCCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)C(F)(F)F)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














